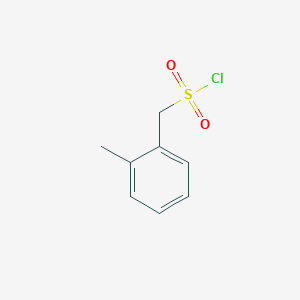
4-Bromo-1-trityl-1H-imidazole
Overview
Description
Imidazole derivatives are a class of compounds with a wide range of applications in various fields, including medicinal chemistry and material science. The core structure of imidazole is a five-membered ring containing two nitrogen atoms, which is a key feature in many biologically active substances. It is also significant in the realm of ionic liquids and metalcarbene catalysts. The synthesis and characterization of substituted imidazoles, such as 4-bromo-1-trityl-1H-imidazole, are of particular interest due to their potential as building blocks for more complex molecules with diverse biological activities .
Synthesis Analysis
The synthesis of substituted imidazoles can be achieved through various methods. One approach involves a one-pot, three-component condensation reaction utilizing Brønsted acidic ionic liquids as catalysts, which offers an eco-friendly and efficient protocol . Another method described is a one-pot, four-component synthesis that allows for the formation of functionalized imidazoles under solvent-free conditions, providing good to excellent yields . Additionally, the use of N-bromosuccinimide as a catalyst under solvent-free conditions has been reported to synthesize triaryl-1H-imidazoles with high yields and environmental friendliness . These methods highlight the versatility and efficiency of current synthetic approaches to substituted imidazoles.
Molecular Structure Analysis
The molecular structure of substituted imidazoles can be determined using X-ray crystallography. For instance, the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been elucidated, revealing intermolecular hydrogen-bonding contacts between bromine atoms and methyl groups of neighboring units . This type of structural information is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Substituted imidazoles can undergo various chemical reactions, leading to the formation of different products depending on the substituents present. For example, aminoisoxazolones substituted with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, with the product distribution being influenced by the nature of the substituents on the phenyl ring . This demonstrates the reactivity of imidazole derivatives and their potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted imidazoles are influenced by their molecular structure. For example, the presence of bromine atoms in the imidazole ring can significantly affect the compound's melting point, as seen in the synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole, which has a melting point of 93 °C . The introduction of various substituents can also impact the solubility, stability, and reactivity of these compounds, making them suitable for different applications in chemical synthesis and drug development .
Scientific Research Applications
Synthesis and Modification
- Synthesis of Fluorinated Derivatives : 4-Bromo-1-trityl-1H-imidazole is utilized in the synthesis of side-chain-fluorinated histamines, demonstrating its role in the production of biologically significant compounds (Dolenský & Kirk, 2001).
- Formation of Arylated Imidazoles : This compound is key in the synthesis of arylated imidazoles, indicating its significance in organic chemistry and potential pharmaceutical applications (Bellina, Cauteruccio, & Rossi, 2007).
Catalysis and Reaction Efficiency
- Brønsted Acidic Ionic Liquid Catalysis : In the synthesis of 2,4,5-trisubstituted-1H-imidazoles, this compound shows its role in eco-friendly protocols, highlighting its importance in green chemistry (Banothu, Gali, Velpula, & Bavantula, 2017).
Pharmaceutical Applications
- Antitumor Properties : Derivatives of this compound exhibit antitumor properties, underscoring its potential in medicinal chemistry (Salerno et al., 2013).
- Synthesis of Antimicrobial Agents : Imidazole derivatives, including those related to this compound, have shown potent antimicrobial activities, signifying its relevance in developing new antimicrobial drugs (Narwal et al., 2012).
Chemical Properties and Reactions
- Substituent Effects in Synthesis : Research indicates the impact of different substituents on the synthesis of imidazole derivatives, where this compound plays a critical role (Erdogan & Erdoğan, 2019).
Environmental Applications
- Corrosion Inhibition : Imidazole derivatives, related to this compound, are utilized in corrosion inhibition, highlighting its application in material sciences and industrial processes (Prashanth et al., 2021).
Agricultural Applications
- Use in Plant Growth Research : Imidazole structures, including derivatives of this compound, are used in physiological research related to plant growth and development, showcasing its utility in agricultural sciences (Grossmann, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFJBYJUQJNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378328 | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87941-55-7 | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)





